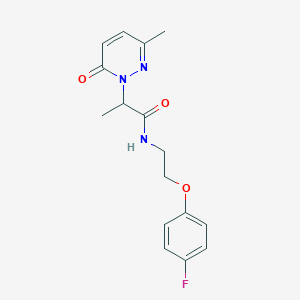

N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Description

Introduction to Pyridazinone Derivatives in Medicinal Chemistry

Historical Context of Pyridazinone-Based Drug Discovery

The exploration of pyridazinone derivatives began in the late 20th century, driven by their structural versatility and ability to interact with diverse biological targets. Early work by Sladowska et al. (1998) demonstrated that 4-aminosubstituted pyrido[3,4-d]pyridazines exhibited significant analgesic activity in murine models, particularly in the "writhing syndrome" test. These findings established pyridazinones as viable scaffolds for central nervous system (CNS)-targeted therapies.

The 2000s marked a turning point with patents filed by Merck Sharp & Dohme, which disclosed pyrido[2,3-d]pyridazine derivatives as selective ligands for γ-aminobutyric acid type A (GABAA) receptors. For example, compound 10 (Ki < 100 nM for α2/α3/α5 subunit binding) showed promise in treating anxiety and schizophrenia. Subsequent innovations, such as Mitchinson et al.’s 2,3,8-trisubstituted pyrido[2,3-d]pyridazines (2003), further refined binding affinities, underscoring the scaffold’s adaptability.

Recent advances focus on hybrid structures. The 2025 synthesis of 1,2,3-triazolopyridazinone derivatives, such as 5a-e and 7a-d , highlighted the role of electron-withdrawing groups (e.g., fluorine) in enhancing anticancer activity against A549 and MCF7 cell lines. These developments contextualize the design of N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, which merges a pyridazinone core with fluorinated aromatic and amide substituents for targeted receptor interactions.

Table 1: Milestones in Pyridazinone Drug Discovery

Structural Motifs and Pharmacophore Significance in Neuropharmacology

The pharmacological profile of pyridazinone derivatives hinges on three structural motifs:

- Pyridazinone Core : The six-membered ring provides a planar configuration that mimics purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. Substituents at the 3- and 6-positions modulate electron distribution and hydrogen-bonding capacity. In this compound, the 3-methyl group enhances lipophilicity, while the 6-keto group stabilizes tautomeric forms critical for binding.

Fluorophenoxy Ethyl Group : The 4-fluorophenoxy moiety introduces electron-withdrawing effects, polarizing the aromatic ring and improving membrane permeability. This aligns with findings from Pakulska et al. (2009), where fluorinated pyridazinone derivatives exhibited superior analgesic efficacy in hot-plate and tail-flick tests. The ethyl spacer balances rigidity and flexibility, optimizing orientation within hydrophobic binding pockets.

Propanamide Side Chain : The amide linkage facilitates hydrogen bonding with target proteins, as seen in 6-phenyl-3(2H)-pyridazinon-2-yl-propanamide derivatives, which showed potent anti-inflammatory activity without gastric toxicity. The propanamide’s aliphatic chain may further enhance solubility and pharmacokinetic stability.

Pharmacophore-activity relationships (SAR):

- Electron-withdrawing substituents : Fluorine at the para position of the phenoxy group increases metabolic stability and binding affinity, as demonstrated in analogous compounds.

- Methyl group at position 3 : Enhances steric complementarity with GABAA receptor subunits, as observed in Merck’s α2/α3/α5-selective ligands.

- Amide vs. thione modifications : Replacement of the pyridazinone carbonyl with a thione group (e.g., 7a-d ) alters electronic properties but may reduce CNS penetration due to increased polarity.

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-11-3-8-15(21)20(19-11)12(2)16(22)18-9-10-23-14-6-4-13(17)5-7-14/h3-8,12H,9-10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPQGBDUUKELHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(C)C(=O)NCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique combination of a fluorophenoxy group and a pyridazinone moiety , which contributes to its potential pharmacological applications. The molecular formula is with a molecular weight of 319.33 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.33 g/mol |

| CAS Number | 1235074-66-4 |

Preliminary studies suggest that this compound may interact with cholinesterase enzymes, potentially inhibiting their activity. This is particularly relevant for neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors are commonly used to enhance cholinergic function.

Antiproliferative Effects

Research indicates that compounds with similar structural features to this compound exhibit significant antiproliferative activities against various cancer cell lines. For example, derivatives of pyridazinones have shown promise as inhibitors of tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

In vitro studies have demonstrated that this compound may possess anti-inflammatory and anti-proliferative properties , although specific data on its efficacy remains limited. The potential for this compound to act as a lead in drug development targeting cancer and neurodegenerative diseases is noteworthy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

- Cholinesterase Inhibition : Compounds similar in structure have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cognitive functions in neurodegenerative conditions.

- Antitumor Activity : A related compound, 4-[bis-(2-chloroethyl)-amino]-benzamide, was shown to exhibit potent inhibitory effects on various tumor cell lines, suggesting that similar mechanisms may be present in this compound .

Comparative Analysis

To further understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(benzo[d][1,3]dioxol-5-yloxy)ethanamine | Lacks pyridazinone group | Different biological activities |

| 6-oxopyridazin-1(6H)-yl]propanoic acid | Contains pyridazinone but no fluorinated aromatic group | Potentially different pharmacological profiles |

| 3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid | Similar core structure but varies in substituents | May show distinct therapeutic effects |

The combination of a fluorinated aromatic system and a pyridazinone core in this compound suggests that it may confer specific biological activities not observed in other similar compounds.

Comparison with Similar Compounds

Core Structure Variations

The pyridazinone core is conserved across analogs, but substituents at the 3- and 6-positions vary significantly:

| Compound Name | 3-Position Substituent | 6-Position Substituent | Side Chain Type |

|---|---|---|---|

| Target Compound | Methyl | Oxo (keto) | Propanamide |

| Compound 71 (N-(4-bromophenyl)-2-[...]-acetamide) | Methyl | Oxo | Acetamide |

| Compound 84 (N-(4-bromophenyl)-2-[...]-propanamide) | Methyl | Oxo | Propanamide |

| (S)-2-(4,5-Dichloro-6-oxopyridazin-1-yl)-[...] | 4,5-Dichloro | Oxo | Propanamide |

Key Observations :

Side Chain Modifications

The phenoxyethyl group in the target compound differs from analogs with bromophenyl or sulfamoylphenyl groups:

Key Observations :

- The 4-fluorophenoxy group in the target compound offers a balance between lipophilicity and polarity, favoring blood-brain barrier penetration compared to bromophenyl analogs .

- Sulfamoylphenyl groups () may confer stronger hydrogen-bonding interactions with enzyme active sites, enhancing inhibitory potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-methyl-6-oxopyridazine derivatives with ethyl bromoacetate intermediates, followed by amidation with 4-fluorophenoxyethylamine. Purification typically employs column chromatography (e.g., cyclohexane/ethyl acetate gradients) to achieve >95% purity .

- Key steps : Monitor reaction progress via TLC, and characterize intermediates using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How should researchers validate the structural identity of this compound?

- Techniques :

- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyridazinone core) .

- Spectroscopy : Analyze H NMR signals for the 4-fluorophenoxy group (δ 6.8–7.2 ppm) and the pyridazinone carbonyl (δ ~165–170 ppm in C NMR) .

- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for initial biological activity screening?

- Assays :

- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in macrophage models, comparing to pyridazinone derivatives like N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]propanamide (IC ~10–50 μM) .

- Enzyme inhibition : Test against proteases or kinases using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Strategy :

- Substituent variation : Replace the 4-fluorophenoxy group with electron-withdrawing (e.g., 4-CF) or electron-donating (e.g., 4-OCH) groups to assess effects on bioactivity and metabolic stability .

- Core modification : Introduce heteroatoms (e.g., sulfur at position 5 of pyridazinone) to enhance binding affinity, as seen in thioamide derivatives .

Q. How should researchers resolve contradictions in biological data across similar pyridazinone derivatives?

- Case study : If anti-inflammatory activity varies between analogs (e.g., 3-methyl vs. 3-CF substituents), conduct dose-response assays under standardized conditions (e.g., LPS-stimulated RAW264.7 cells) .

- Statistical tools : Apply ANOVA to identify significant differences () and exclude batch-specific artifacts (e.g., solvent purity, cell passage number) .

Q. What computational methods are effective for predicting metabolic stability or toxicity?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.